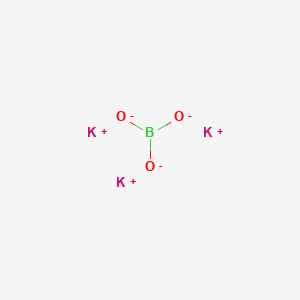

Potassium borate

Description

Properties

IUPAC Name |

tripotassium;borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO3.3K/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUHFRRPHJEEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B([O-])([O-])[O-].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BK3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049750 | |

| Record name | Potassium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Boric acid, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12712-38-8 | |

| Record name | Boric acid, potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012712388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, potassium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of potassium borate from potassium hydroxide and boric acid

An In-depth Technical Guide to the Synthesis of Potassium Borate (B1201080) from Potassium Hydroxide (B78521) and Boric Acid

Introduction

Potassium borates are inorganic compounds resulting from the controlled reaction of potassium hydroxide and boric acid.[1][2] These compounds, including potassium tetraborate (B1243019) and pentaborate, are valued for their excellent buffering capacity, fluxing properties, and unique chemical characteristics.[1][2] In the pharmaceutical and drug development sectors, boron-containing compounds are of increasing interest for their therapeutic potential and use in drug delivery systems.[1] Specifically, potassium borate serves as a crucial pH buffering agent, ensuring the stability and efficacy of various pharmaceutical formulations.[1][3] This guide provides a comprehensive overview of the synthesis of potassium borate from potassium hydroxide and boric acid, tailored for researchers, scientists, and drug development professionals.

Chemical Reaction and Stoichiometry

The synthesis of potassium borate is fundamentally an acid-base neutralization reaction between the weak acid, boric acid (H₃BO₃), and the strong base, potassium hydroxide (KOH).[4] The stoichiometry of the reactants determines the specific type of potassium borate salt formed. The most common product is potassium tetraborate (K₂B₄O₇).

The balanced chemical equation for the formation of potassium tetraborate is:

4H₃BO₃ + 2KOH → K₂B₄O₇ + 7H₂O [1][4]

This reaction proceeds with a molar ratio of 2:1 for boric acid to potassium hydroxide to yield potassium tetraborate.[1] Different stoichiometries can be used to synthesize other forms of potassium borate, such as potassium pentaborate (KB₅O₈·4H₂O).[5][6]

Experimental Protocols

This section details a generalized experimental protocol for the synthesis of potassium tetraborate, compiled from established methodologies.[1][7]

Materials and Equipment

-

Materials:

-

Equipment:

Synthesis Procedure

-

Preparation of Potassium Hydroxide Solution:

-

Slowly dissolve a calculated amount of potassium hydroxide pellets in distilled water with constant stirring.[7] This process is highly exothermic and should be handled with care to manage heat generation.[7] For example, a 1 M KOH solution can be prepared by dissolving 56.1 grams of KOH in 1 liter of water.[7]

-

-

Reaction with Boric Acid:

-

While continuously stirring the KOH solution, gradually add the stoichiometric amount of boric acid powder.[7] For potassium tetraborate, this corresponds to a 2:1 molar ratio of boric acid to potassium hydroxide.[1] Adding the boric acid in small increments helps prevent local supersaturation and ensures a uniform reaction.[7]

-

-

pH Monitoring and Adjustment:

-

Monitor the pH of the solution throughout the addition of boric acid. The initial solution will be highly basic. As boric acid is added, the pH will decrease.[7] For the formation of potassium tetraborate, the target final pH is typically in the range of 8 to 9.[7] If necessary, small amounts of KOH can be added to adjust the pH.[7]

-

-

Reaction Completion and Crystallization:

-

After all the boric acid has been added and the target pH is reached, continue stirring the mixture for an additional 30 minutes to ensure the reaction goes to completion.[7]

-

The potassium borate product may precipitate out of the solution upon cooling, or the solution can be concentrated by heating to induce crystallization.

-

-

Isolation and Purification:

-

Collect the precipitated potassium borate crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.

-

Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Data Presentation

Quantitative data regarding the properties of potassium tetraborate and the synthesis process are summarized in the tables below.

Table 1: Theoretical Chemical Composition of Potassium Tetraborate Tetrahydrate (K₂B₄O₇·4H₂O)

| Component | Formula | Percentage by Weight |

| Boric Oxide | B₂O₃ | 45.58% |

| Potassium Oxide | K₂O | 30.83% |

| Water of Crystallization | H₂O | 23.59% |

| Source: [3] |

Table 2: Physical and Chemical Properties of Potassium Tetraborate

| Property | Value |

| Molecular Weight | 305.5 g/mol (for K₂B₄O₇·4H₂O) |

| Appearance | White crystalline granules or powder[3] |

| Specific Gravity | 1.92 |

| Melting Point | 815 °C (anhydrous)[3] |

| Solubility in Water | 17.8% by weight at room temperature (as K₂B₄O₇·4H₂O)[3] |

| pH of 2% (wt.) Solution | 9.2[3] |

| Source: [3] |

Table 3: Reported Reaction Yields for Potassium Borate Synthesis

| Boron Source | Potassium Source | Reaction Conditions | Product Identified | Yield Range |

| H₃BO₃ | KCl / NaOH | 60–90 °C, 15–120 min | Santite (KB₅O₈·4H₂O) | 75.01–95.03% |

| B₂O₃ | KCl / NaOH | 60–90 °C, 15–120 min | Santite (KB₅O₈·4H₂O) | 72.04–92.22% |

| H₃BO₃ | K₂CO₃ | 60-90 °C, 2.5-15 min (Ultrasonic) | Santite (KB₅O₈·4H₂O) | 76.11–99.26% |

| Sources: [8][9][10] |

Visualizations

The following diagrams illustrate the key aspects of the potassium borate synthesis process.

Caption: Chemical reaction for the synthesis of potassium tetraborate.

Caption: General experimental workflow for potassium borate synthesis.

Caption: Factors influencing the synthesis and properties of potassium borate.

Conclusion

The synthesis of potassium borate from potassium hydroxide and boric acid is a straightforward and adaptable acid-base neutralization reaction.[4][7] By carefully controlling parameters such as stoichiometry, pH, and temperature, researchers can produce various forms of potassium borate with high yield and purity.[7][8] The resulting compound is a valuable resource in various fields, notably as a buffering agent in pharmaceutical formulations and as a component in lubricants, fluxes, and materials with non-linear optical properties.[2][3][8] The detailed protocols and data presented in this guide offer a solid foundation for the successful laboratory-scale synthesis of this versatile inorganic compound.

References

- 1. benchchem.com [benchchem.com]

- 2. borax.com [borax.com]

- 3. Potassium Tetraborate | Excellent buffering capabilities | U.S. Borax [borax.com]

- 4. you-iggy.com [you-iggy.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. discover.hubpages.com [discover.hubpages.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

- 10. Academic Platform - Journal of Engineering and Science » Submission » The Effect of The Reaction Conditions on The Synthesis and Characterization of Potassium Borate from Potassium Chloride [dergipark.org.tr]

Hydrothermal Synthesis of Novel Potassium Borate Compounds: A Technical Guide

For Researchers, Scientists, and Materials Development Professionals

The field of materials science continues to be driven by the quest for novel compounds with unique properties. Among these, potassium borates have garnered significant interest due to their diverse structural chemistry and potential applications in areas such as nonlinear optics and as lubricating oil additives.[1] The hydrothermal synthesis route offers a versatile and effective method for crystallizing new potassium borate (B1201080) phases, often under relatively mild conditions. This technical guide provides an in-depth overview of the hydrothermal synthesis of novel potassium borate compounds, detailing experimental protocols, presenting key quantitative data, and visualizing the synthesis workflow.

Core Principles of Hydrothermal Synthesis

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. The general procedure for potassium borate synthesis involves the dissolution of precursor materials in a liquid medium, followed by a reaction at temperatures typically above 165°C for a duration ranging from hours to several days.[2] However, recent studies have demonstrated successful synthesis at much lower temperatures, as low as 60°C, and for shorter reaction times.[2][3]

Experimental Protocols for Key Potassium Borate Compounds

The following section outlines detailed methodologies for the synthesis of several novel potassium borate compounds, as reported in the literature.

Synthesis of Santite (KB₅O₈·4H₂O)

A common method for synthesizing santite involves the reaction of a potassium source with a boron source in an aqueous medium. One study explored the use of various raw material combinations at temperatures ranging from 60°C to 90°C for 15 to 120 minutes.[2] For example, potassium carbonate (K₂CO₃) and boric acid (H₃BO₃) have been successfully used to produce santite with reaction efficiencies between 84.88% and 95.11%.[1] In another approach, potassium chloride (KCl) was used as the potassium source, reacting with either boric acid (H₃BO₃) or boron oxide (B₂O₃) in the presence of sodium hydroxide (B78521) (NaOH) to capture chloride ions.[3]

Synthesis of KB₃O₄(OH)₂

A novel potassium borate, KB₃O₄(OH)₂, has been synthesized hydrothermally under autogenous pressure.[2] The process involved heating a mixture of K₂B₄O₇·4H₂O in a dimethylformamide-water solution at a crystallization temperature of 165°C for 10 days.[2] This compound features an unprecedented [B₁₂O₁₆(OH)₈]⁴⁻ anion.[2]

Synthesis of K₂B₅O₈(OH)·2H₂O

This hydrated potassium borate was synthesized by heating a mixture of potassium carbonate (K₂CO₃) and boric acid (H₃BO₃) in an aqueous medium at 170°C for 7 days.[2]

Synthesis of K[B₅O₇(OH)₂]

Colorless crystals of K[B₅O₇(OH)₂] were obtained from a mixture of GaO(OH), H₃BO₃, and KNO₃ at a reaction temperature of 210°C for 3 days.[2]

Synthesis of Novel Heptaborates: KB₇O₉(OH)₄ and KB₇O₁₀(OH)₂

Two new potassium heptaborates were successfully synthesized via the hydrothermal method.[4] These compounds, KB₇O₉(OH)₄ and KB₇O₁₀(OH)₂, were noted for their deep-UV transparency and moderate birefringence, making them potential candidates for deep-UV birefringent crystals.[4] The synthesis involved the reaction of potassium and boron precursors under hydrothermal conditions, leading to structures with different fundamental building units and dimensionalities.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the hydrothermally synthesized potassium borate compounds discussed.

Table 1: Synthesis Conditions and Yields

| Compound | Potassium Source | Boron Source | Temperature (°C) | Time | Yield (%) | Reference |

| Santite (KB₅O₈·4H₂O) | K₂CO₃, KNO₃, NaOH | H₃BO₃, B₂O₃, Na₂B₄O₉·5H₂O, Na₂B₄O₉·10H₂O | 60-90 | 2.5-15 min | 76.11 - 99.26 | [5] |

| Santite (KB₅O₈·4H₂O) | KCl | H₃BO₃, B₂O₃ | 60-90 | 15-120 min | 72.04 - 95.03 | [3] |

| KB₃O₄(OH)₂ | K₂B₄O₇·4H₂O | - | 165 | 10 days | Not Reported | [2] |

| K₂B₅O₈(OH)·2H₂O | K₂CO₃ | H₃BO₃ | 170 | 7 days | Not Reported | [2] |

| K[B₅O₇(OH)₂] | KNO₃ | H₃BO₃, GaO(OH) | 210 | 3 days | Not Reported | [2] |

Table 2: Crystallographic Data for Novel Potassium Borates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |

| KB₃O₄(OH)₂ | Tetragonal | P4/ncc | 11.3482(3) | 11.3482(3) | 15.9169(6) | 90 | 90 | 90 | 2049.8(2) | 16 | [2] |

| K(H₄B₅O₁₀)·2(H₂O) | Orthorhombic | Aba2 | 11.0781(14) | 11.1780(15) | 9.0508(11) | 90 | 90 | 90 | 1120.8(2) | 4 | [6] |

| Potassium bis(malonato)borate | Triclinic | P1 | 7.4071(2) | 7.9160(2) | 9.0752(2) | 113.225(1) | 91.553(1) | 104.760(2) | 467.95(2) | 2 | [7] |

Visualization of Experimental Workflow

The following diagrams illustrate the general experimental workflow for the hydrothermal synthesis of potassium borate compounds.

Characterization Techniques

A suite of analytical techniques is essential for the characterization of newly synthesized potassium borate compounds:

-

X-Ray Diffraction (XRD): Used to identify the crystalline phase of the synthesized material and to determine its crystal structure.[2][3]

-

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are employed to characterize the specific vibrational bands between boron and oxygen atoms, confirming the presence of borate functional groups.[2][3]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size of the synthesized crystals.[3][5]

-

Thermogravimetric and Differential Thermal Analysis (TG/DTA): Used to study the thermal stability and dehydration processes of the hydrated potassium borate compounds.[2]

Conclusion

The hydrothermal synthesis method has proven to be a fruitful approach for the discovery and crystallization of novel potassium borate compounds with diverse and complex structures. By carefully controlling synthesis parameters such as temperature, reaction time, and precursor materials, researchers can target the formation of specific crystalline phases with desired properties. The continued exploration of the potassium-boron-oxygen phase space via hydrothermal routes is likely to yield further discoveries of materials with interesting and potentially useful optical, thermal, and mechanical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Hydroxyl-induced structural reconstruction: two new potassium hepta-borates with deep-UV transparency and enhanced birefringence - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. abis-files.yildiz.edu.tr [abis-files.yildiz.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

Crystal Structure of Potassium Tetraborate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium tetraborate (B1243019) tetrahydrate (K₂B₄O₇·4H₂O). The information is compiled from seminal crystallographic studies to support research and development activities where the precise atomic arrangement of this compound is of interest.

Crystal Structure and Composition

Potassium tetraborate tetrahydrate crystallizes in the orthorhombic space group P2₁2₁2₁.[1][2][3] The crystal structure is composed of potassium cations (K⁺) and a complex polyanion, tetraborate, with associated water molecules. The precise chemical formula is more accurately represented as K₂[B₄O₅(OH)₄]·2H₂O.[1]

The fundamental building block of the anionic structure is the [B₄O₅(OH)₄]²⁻ ion. This complex ion is formed by two boron-oxygen triangles and two boron-oxygen tetrahedra.[1] These structural units share common corners to form the larger polyanion. The potassium ions and the two additional water molecules are located in the interstitial spaces, providing charge balance and contributing to the overall stability of the crystal lattice through ionic and hydrogen bonding interactions.

Crystallographic Data

The following tables summarize the key quantitative data determined from single-crystal X-ray diffraction studies.

Table 1: Unit Cell Parameters [1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 12.899 ± 0.002 Å |

| b | 11.774 ± 0.002 Å |

| c | 6.859 ± 0.001 Å |

| Molecules per Unit Cell (Z) | 4 |

Table 2: Physical Properties [1]

| Property | Value |

| Density (ρ) | 1.919 g/cm³ |

Table 3: Selected Interatomic Distances [1]

| Bond | Distance (Å) | Accuracy (Å) |

| K-O | Varies | 0.006 |

| B-O | Varies | 0.008 |

| H-O | Varies | 0.11 |

Table 4: Selected Bond Angles [1]

| Angle | Value (°) |

| B-O-B | 117.8 - 119.0 |

| O-B-O | Varies |

Experimental Protocols

The definitive determination of the crystal structure of potassium tetraborate tetrahydrate was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.

Crystal Synthesis

Single crystals of potassium tetraborate tetrahydrate were prepared by the slow evaporation of an aqueous solution of the compound.[1][2][3] This method allows for the formation of well-ordered crystals suitable for diffraction studies. The starting material is typically synthesized through the controlled reaction of potassium hydroxide, boric acid, and water.[4]

X-ray Diffraction Data Collection

A single crystal of suitable size and quality was mounted on a goniometer. The crystal was then subjected to a monochromatic beam of X-rays, typically Cu Kα radiation.[1] A counter spectrometer was used to measure the intensities of the diffracted X-ray beams at various angles.[1] This process yields a diffraction pattern that is characteristic of the crystal's internal atomic arrangement.

Structure Solution and Refinement

The collected diffraction data, consisting of the positions and intensities of the diffraction spots, were used to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell were determined using Patterson and Fourier synthesis methods. The final atomic coordinates, thermal parameters, and bond lengths and angles were obtained through a least-squares refinement process. The quality of the final structure is indicated by the R-index, which was reported to be 0.040 for the seminal study.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of the crystal structure of potassium tetraborate tetrahydrate.

Caption: Workflow for Crystal Structure Determination.

References

An In-depth Technical Guide to the Chemical Properties and Solubility of Potassium Borate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and aqueous solubility of various forms of potassium borate (B1201080). The information is intended to support research, development, and formulation activities where precise understanding and control of these characteristics are critical. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways and equilibria.

Chemical Properties of Potassium Borates

Potassium borates are a group of inorganic compounds formed from the reaction of a potassium source, such as potassium hydroxide (B78521), with boric acid. The specific stoichiometry of the reaction determines the resulting borate salt. The most common forms encountered in research and industry are potassium tetraborate (B1243019) and potassium pentaborate. Their key chemical properties are summarized below.

Table 1: Chemical Properties of Common Potassium Borates

| Property | Potassium Tetraborate Tetrahydrate | Anhydrous Potassium Tetraborate | Potassium Pentaborate Tetrahydrate |

| Chemical Formula | K₂B₄O₇·4H₂O[1][2] | K₂B₄O₇[3][4] | KB₅O₈·4H₂O |

| Molecular Weight | 305.51 g/mol [2][5] | 233.44 g/mol [4] | 293.21 g/mol |

| Appearance | White crystalline granules or powder[5] | White powder | White crystalline granules |

| CAS Number | 12045-78-2[1][2] | 1332-77-0[3][4] | 12229-13-9 |

| Crystal System | Orthorhombic[6] | Not specified | Not specified |

| Specific Gravity | 1.92[5] | Not specified | 1.74 |

| Melting Point | Begins to lose water at 100°C; anhydrous form fuses at 815°C[5] | 815°C[5] | Anhydrous form fuses at 780°C |

Solubility of Potassium Borates in Water

The solubility of potassium borates in water is a critical parameter for many applications. It is influenced by temperature and the specific form of the borate salt. In general, potassium borates are more soluble in water than their sodium borate counterparts, such as borax.[5]

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of potassium tetraborate tetrahydrate and potassium pentaborate tetrahydrate in water at various temperatures.

Table 2: Solubility of Potassium Tetraborate Tetrahydrate (K₂B₄O₇·4H₂O) in Water

| Temperature (°C) | Solubility (% by weight) |

| Room Temperature | 17.8[5] |

Table 3: Solubility of Potassium Pentaborate Tetrahydrate (KB₅O₈·4H₂O) in Water

| Temperature (°C) | Solubility (% by weight) |

| 0 | 2.1 |

| 10 | 3.0 |

| 20 | 4.3 |

| 30 | 6.2 |

| 40 | 8.8 |

| 50 | 12.1 |

Factors Influencing Solubility

The dissolution of potassium borates in water is an endothermic process, meaning that solubility increases with an increase in temperature. The pH of the solution also plays a role in the stability and solubility of borate species. When dissolved in water, potassium tetraborate hydrolyzes to form a mildly alkaline solution with a pH of approximately 9.2 for a 2% solution at 20°C.[3]

Experimental Protocols

Determination of Solubility Curve for an Inorganic Salt

This protocol outlines a general method for determining the solubility of a salt, such as potassium borate, in water at various temperatures to construct a solubility curve.

Materials:

-

Potassium borate salt

-

Distilled or deionized water

-

A series of test tubes

-

A 400 mL or 600 mL beaker (for water bath)

-

Ring stand and clamp

-

Thermometer or temperature probe

-

Balance

-

Graduated cylinder

-

Stirring rod

-

Hot plate or Bunsen burner

Procedure:

-

Preparation of Samples: Accurately weigh different amounts of the potassium borate salt into separate, labeled test tubes. For example, you could prepare samples with 2.0 g, 4.0 g, 6.0 g, and 8.0 g of the salt.

-

Addition of Solvent: Add a precise volume of distilled water (e.g., 10.0 mL) to each test tube.

-

Heating and Dissolution:

-

Set up a water bath by heating the beaker of water on a hot plate or ring stand.

-

Place the first test tube in the water bath and stir the contents with a stirring rod until all the salt has dissolved.

-

-

Determining Saturation Temperature:

-

Once all the salt is dissolved, remove the test tube from the water bath.

-

Place a thermometer or temperature probe into the solution and continue to stir gently.

-

Carefully observe the solution as it cools. The temperature at which the first crystals begin to appear is the saturation temperature for that specific concentration. Record this temperature.

-

-

Repeat for Other Samples: Repeat steps 3 and 4 for each of the prepared test tubes with different masses of salt.

-

Data Analysis and Curve Construction:

-

For each sample, calculate the solubility in grams of salt per 100 g of water.

-

Plot the solubility (y-axis) against the corresponding saturation temperature (x-axis) to generate the solubility curve.

-

Chemical Analysis by Titration

The borate content in a solution can be determined by acid-base titration. The tetraborate ion is a weak base and can be titrated with a standard acid solution.

Principle: The tetraborate ion ([B₄O₅(OH)₄]²⁻) reacts with water to produce boric acid (H₃BO₃) and hydroxide ions (OH⁻), resulting in an alkaline solution. This solution can be neutralized by a strong acid, such as hydrochloric acid (HCl). The overall reaction is:

[B₄O₅(OH)₄]²⁻(aq) + 2H⁺(aq) + 3H₂O(l) → 4H₃BO₃(aq)

The endpoint of the titration can be detected using a suitable indicator, such as bromocresol green, which changes color in the acidic pH range.

Chemical Pathways and Equilibria

Hydrolysis of Tetraborate Ion

When potassium tetraborate dissolves in water, the tetraborate ion undergoes hydrolysis, establishing an equilibrium that results in the formation of boric acid and hydroxide ions. This process is responsible for the alkaline nature of the solution.

Boron Deficiency Signaling Pathway in Plants

Boron is an essential micronutrient for plants, and its deficiency can trigger complex signaling pathways. Potassium borate can serve as a source of boron in agricultural applications. The following diagram illustrates a simplified model of the signaling cascade initiated by boron deficiency, involving key plant hormones and reactive oxygen species (ROS).

This guide provides foundational technical information on the chemical properties and solubility of potassium borate. For specific applications, further empirical testing under the conditions of use is recommended.

References

- 1. CAS 12045-78-2: Potassium tetraborate Tetrahydrate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Potassium Tetraborate | Research Chemicals | Supplier [benchchem.com]

- 4. Potassium tetraborate | B4K2O7 | CID 9816075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Potassium Tetraborate | Excellent buffering capabilities | U.S. Borax [borax.com]

- 6. POTASSIUM TETRABORATE TETRAHYDRATE | 12045-78-2 [chemicalbook.com]

Different forms of potassium borate salts (tetraborate, pentaborate)

An In-depth Technical Guide to Potassium Borate (B1201080) Salts: Tetraborate (B1243019) and Pentaborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two significant forms of potassium borate salts: potassium tetraborate and potassium pentaborate. Resulting from the controlled reaction of potassium hydroxide (B78521), water, and boric acid, these inorganic compounds offer a unique combination of properties that make them valuable in a multitude of scientific and industrial applications, including emerging roles in pharmaceutical sciences.[1][2][3][4] This document details their physicochemical properties, synthesis protocols, and key applications, with a focus on data relevant to research and development.

Physicochemical Properties

Potassium tetraborate and pentaborate are white, crystalline solids, with the tetraborate form being notably more soluble in water than its sodium counterpart, borax.[1][5] Their distinct properties are summarized for comparison in the table below.

Table 1: Comparative Physicochemical Properties of Potassium Borate Salts

| Property | Potassium Tetraborate Tetrahydrate | Potassium Pentaborate Tetrahydrate |

| CAS Number | 12045-78-2[5] | 12229-13-9[6] |

| Molecular Formula | K₂B₄O₇·4H₂O[7] | KB₅O₈·4H₂O[6] |

| Molecular Weight | 305.5 g/mol [1][8] | 293.21 g/mol (Anhydrous: 239.21 g/mol )[2][5] |

| Appearance | White crystalline granules or powder[1][5] | White crystalline granules[2] |

| Specific Gravity | 1.92[1] | 1.74[2] |

| Melting Point | 815°C (Anhydrous)[1][5] | 780°C (Anhydrous)[2] |

| Water Solubility (Room Temp) | 17.8% by weight[1] | 4.3% by weight[2] |

| pH (Aqueous Solution) | 9.2 (2% w/w solution) - Mildly Alkaline[1][5] | Decreases with increasing concentration[2] |

| Theoretical Composition | Boric Oxide (B₂O₃): 45.58%Potassium Oxide (K₂O): 30.83%Water (H₂O): 23.59%[1] | Boric Oxide (B₂O₃): 59.36%Potassium Oxide (K₂O): 16.06%Water (H₂O): 24.58%[2] |

| Thermal Stability | Begins to lose water of hydration around 100°C[1][5] | Begins to lose water of hydration around 105°C[2] |

Synthesis and Characterization

The industrial synthesis of potassium borates involves a controlled reaction between potassium hydroxide (or potassium carbonate) and boric acid in an aqueous solution.[3][4][5] The stoichiometry of the reactants is the primary determinant of the final borate salt form produced.

Caption: General synthesis workflow for potassium borate salts.

Characterization of the synthesized product is crucial to confirm its identity and purity. Standard analytical techniques include:

-

X-Ray Diffraction (XRD): To identify the crystalline phase and confirm the mineral form (e.g., Santite for potassium pentaborate).[9][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To investigate the characteristic vibrational bands of boron-oxygen bonds.[9][10]

-

Thermo-Gravimetric/Differential Thermal Analysis (TG/DTA): To study the thermal stability and decomposition profile, including the loss of water of crystallization.[9]

Applications in Research and Drug Development

The unique properties of potassium borate salts lend them to a wide range of applications, from industrial processes to sophisticated laboratory procedures.

Caption: Key application areas of potassium borate salts.

Buffering Agent in Pharmaceutical Formulations

Potassium tetraborate is an excellent buffering agent due to the relatively constant pH of its aqueous solutions.[1][5] When dissolved, it hydrolyzes to form a mildly alkaline solution (pH ~9.2 for a 2% solution) capable of neutralizing acids and lowering the pH of strong alkalis.[1][5] This property is critical in pharmaceutical formulations, such as eye drops, where maintaining a stable physiological pH is essential for efficacy and comfort.[1] Its use is preferred over sodium borate (borax) in applications where sodium salts are undesirable.[1][5]

Biochemical and Genotoxicity Research

In biomedical research, potassium tetraborate has been investigated for its biological effects. A study on cultured human peripheral blood lymphocytes demonstrated that potassium tetraborate was non-genotoxic, as it did not induce significant chromosomal aberrations or micronuclei formation.[11] Notably, at low concentrations (1.25-5 µg/ml), it was found to increase the total antioxidant capacity (TAC) without altering the total oxidative status (TOS), suggesting potential antioxidant properties.[11] Borate solutions are also a required reagent in specific biochemical assays, such as the Morgan-Elson assay for N-acetylhexosamine determination.[12]

Material Science and Industrial Applications

-

Lubricants: Both tetraborate and pentaborate salts, when dispersed in a finely divided state, significantly improve the load-carrying, anti-corrosion, and anti-wear properties of industrial and automotive gear lubricants.[1][2][5][6] Under extreme pressure, they interact with metal surfaces to form a highly resilient film that provides exceptional protection.[1][2]

-

Metallurgy: As a flux in welding, soldering, and brazing, potassium borates are excellent solvents for metallic oxides at high temperatures.[1][5][6] They are often used for stainless steel and non-ferrous metals to prevent the glare associated with sodium borate.[1][6]

-

Nuclear Safety: Due to its high aqueous solubility and ability to absorb thermal neutrons, potassium tetraborate is used for emergency shutdown systems in nuclear-powered vessels.[5][8]

Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. The following section provides protocols for the synthesis of potassium tetraborate and its application in a biological assay.

Protocol 4.1: Laboratory Synthesis of Potassium Tetraborate

This protocol is based on the fundamental reaction between potassium hydroxide and boric acid.[4]

Materials:

-

Potassium hydroxide (KOH) pellets, reagent grade

-

Boric acid (H₃BO₃) powder, reagent grade

-

Distilled or deionized water

-

Glass beakers, magnetic stirrer and stir bar, heating plate, pH meter, Büchner funnel, and filter paper

Procedure:

-

Prepare 1 M KOH Solution: In a well-ventilated area, slowly dissolve 56.1 g of KOH pellets in distilled water and make up the volume to 1 L. The dissolution is highly exothermic; use continuous stirring and an ice bath if necessary.[4]

-

Reaction: Based on the stoichiometry (4H₃BO₃ + 2KOH → K₂B₄O₇ + 7H₂O), a 2:1 molar ratio of boric acid to potassium hydroxide is required.[4]

-

For 100 mL of 1 M KOH (0.1 moles), 0.2 moles of boric acid are needed (0.2 moles * 61.83 g/mol = 12.37 g).

-

Slowly add 12.37 g of boric acid to the 100 mL of stirring 1 M KOH solution.

-

-

Heating and Concentration: Gently heat the solution to approximately 60-70°C while stirring to ensure the reaction goes to completion and to concentrate the solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of potassium tetraborate tetrahydrate.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold distilled water to remove any soluble impurities. Dry the crystals in a desiccator or a low-temperature oven.

Protocol 4.2: Assessment of Genotoxicity in Human Lymphocytes

This protocol is adapted from a study on the DNA damaging effects of potassium tetraborate.[11]

Caption: Workflow for the Micronucleus (MN) Assay.

Procedure:

-

Cell Culture: Culture heparinized human blood (0.5 mL) in 6 mL of a suitable culture medium (e.g., Chromosome Medium B) containing a mitogen like phytohemagglutinin to stimulate lymphocyte division.[11]

-

Treatment: Prepare stock solutions of potassium tetraborate in distilled water. Add the solutions to the cultures at the start of incubation to achieve final concentrations ranging from 1.25 µg/mL to 1280 µg/mL.[11] Include negative (vehicle) and positive (known mutagen) controls.

-

Micronucleus Assay:

-

After 44 hours of incubation, add cytochalasin B (final concentration of ~6 µg/mL) to each culture. This blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.[11]

-

Continue incubation for a total of 72 hours.

-

Harvest the cells, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix using a methanol:acetic acid solution.

-

Drop the cell suspension onto clean microscope slides, air dry, and stain (e.g., with Giemsa).

-

-

Analysis: Under a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per treatment group to determine genotoxicity.[11]

Structural Analysis in Aqueous Solutions

The chemistry of borates in aqueous solutions is complex, with an equilibrium existing between multiple species, including boric acid B(OH)₃, the metaborate (B1245444) ion B(OH)₄⁻, and various polyborate ions like tetraborate [B₄O₅(OH)₄]²⁻ and pentaborate [B₅O₆(OH)₄]⁻.[13][14][15] The distribution of these species is dependent on factors like pH and concentration. Advanced techniques such as H/D isotopic substitution neutron diffraction combined with quantum calculations are employed to elucidate the intricate hydration structures and ion-pairing interactions in these solutions.[13][14]

Caption: Simplified equilibrium of borate species in water.

This structural understanding is vital for predicting the behavior of borate salts in various media, from industrial brines to complex biological fluids, and for designing new boron-based materials and therapeutic agents.

References

- 1. Potassium Tetraborate | Excellent buffering capabilities | U.S. Borax [borax.com]

- 2. Potassium Pentaborate | Strong and versatile soluble vorate | U.S. Borax [borax.com]

- 3. Potassium Borates | Borates Today [borates.today]

- 4. benchchem.com [benchchem.com]

- 5. borax.com [borax.com]

- 6. borax.com [borax.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. DNA damaging and biochemical effects of potassium tetraborate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Can't make a borate solution. Ideas? - General Lab Techniques [protocol-online.org]

- 13. Structural analysis of potassium borate solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Structural analysis of potassium borate solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05331D [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the K₂O-B₂O₃ System for Glass Synthesis

This technical guide provides a comprehensive overview of the potassium oxide-boron trioxide (K₂O-B₂O₃) system, a cornerstone in the synthesis of borate (B1201080) glasses. This document is tailored for researchers, scientists, and professionals in drug development who utilize specialty glasses, offering detailed insights into the phase diagram, experimental synthesis protocols, and the intricate relationship between composition, structure, and material properties.

The K₂O-B₂O₃ Phase Diagram

The phase diagram of the K₂O-B₂O₃ system is fundamental for understanding the melting behavior and predicting the crystalline phases that can form upon cooling from the melt. This knowledge is critical for defining the glass-forming region and controlling the synthesis process to avoid unwanted crystallization.

The diagram reveals several key features:

-

Eutectic Points: The system exhibits multiple eutectic points, which represent the compositions with the lowest melting temperatures. These regions are often favorable for glass formation as the lower liquidus temperature allows for vitrification with slower cooling rates.

-

Congruent Melting Compounds: A number of stable potassium borate compounds with specific stoichiometric compositions exist, such as K₂O·4B₂O₃, K₂O·3B₂O₃, K₂O·2B₂O₃, and K₂O·B₂O₃. These compounds melt congruently, meaning the liquid and solid phases have the same composition at the melting point.

-

Incongruent Melting Compounds: Other compounds in the system exhibit incongruent melting, where they decompose into a liquid and a different solid phase upon heating.

-

Glass Forming Region: The glass-forming ability is highest in the regions between the defined crystalline compounds, particularly on the B₂O₃-rich side of the diagram.

Below is a representation of the K₂O-B₂O₃ phase diagram based on published data.

Quantitative Data on Potassium Borate Glasses

The physical and thermal properties of glasses in the xK₂O-(1-x)B₂O₃ system are strongly dependent on the molar fraction of potassium oxide. The addition of K₂O as a network modifier significantly alters the borate glass structure, leading to systematic changes in macroscopic properties.

| Property | Composition (mol% K₂O) | Value | Reference |

| Glass Transition Temperature (Tg) | 0 | ~270 °C | [1] |

| 10 | ~480 °C | [2] | |

| 20 | ~520 °C | [2] | |

| 30 | ~480 °C | [2] | |

| Density (ρ) | 10 | 2.05 g/cm³ | [2] |

| 20 | 2.25 g/cm³ | [2] | |

| 30 | 2.35 g/cm³ | [2] | |

| 40 | 2.40 g/cm³ | [2] | |

| Thermal Expansion Coefficient (α) | 10 | ~8 x 10-6 /°C | [3] |

| 20 | ~12 x 10-6 /°C | [3] | |

| 30 | ~16 x 10-6 /°C | [3] | |

| Coordination Number of Boron (N₄) | 10 | ~0.2 | |

| 20 | ~0.35 | [4] | |

| 30 | ~0.45 |

Experimental Protocols for Glass Synthesis

The most common and versatile method for preparing K₂O-B₂O₃ glasses is the melt-quenching technique. This involves melting the raw materials at a high temperature to form a homogeneous liquid, followed by rapid cooling to prevent crystallization.

Raw Materials

-

Boric Acid (H₃BO₃): Often used as the source of B₂O₃ due to its lower melting point and availability in high purity. Note that water will be released during heating, which must be accounted for in the initial batch calculations.

-

Potassium Carbonate (K₂CO₃): A common and stable source of K₂O. Carbon dioxide will be evolved during melting.

-

Potassium Nitrate (KNO₃): Can be used as an alternative or in combination with K₂CO₃, particularly if oxidizing conditions are desired.

-

Boric Oxide (B₂O₃): Can be used directly, but it is often hygroscopic and requires careful handling.

Synthesis Workflow

The general workflow for the synthesis of potassium borate glasses via melt-quenching is illustrated in the diagram below.

References

A Technical Guide to the Physicochemical Characterization of Synthesized Potassium Borate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characterization of synthesized potassium borate (B1201080), a compound of significant interest due to its roles as a buffering agent, fluxing agent, and its growing applications in pharmaceutical formulations.[1] This document details the key analytical techniques and experimental protocols for a thorough characterization of its structural, vibrational, thermal, and morphological properties.

Synthesis of Potassium Borate

The synthesis of potassium borate is typically achieved through a neutralization reaction between a potassium source, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3), and a boron source, most commonly boric acid (H3BO3).[1][2] The stoichiometry of the reaction dictates the specific potassium borate salt formed.[1] For instance, the formation of potassium tetraborate (B1243019) (K₂B₄O₇) follows the reaction:

4H₃BO₃ + 2KOH → K₂B₄O₇ + 7H₂O[1]

Another common product, particularly from hydrothermal synthesis, is potassium pentaborate tetrahydrate (KB₅O₈·4H₂O), also known as santite.[3][4][5][6]

This protocol outlines a common method for synthesizing potassium borate.

-

Materials: Potassium hydroxide (KOH) or Potassium Carbonate (K2CO3), Boric acid (H3BO3) or Boron Oxide (B2O3), Deionized water.[3][4]

-

Procedure:

-

Dissolve stoichiometric amounts of the potassium and boron sources in deionized water in a beaker with stirring.

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at a controlled temperature, typically between 60–90 °C.[3][4][5]

-

Maintain the temperature for a specific reaction time, which can range from 15 minutes to several hours.[4][5]

-

After the reaction, allow the autoclave to cool to room temperature naturally.

-

Collect the resulting precipitate by filtration.

-

Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors.

-

Dry the final product in an oven at a low temperature (e.g., 40-60 °C).[6]

-

Physicochemical Characterization Techniques

A multi-technique approach is essential for a comprehensive characterization of synthesized potassium borate.

XRD is the primary technique for identifying the crystalline phase of the synthesized material. The resulting diffraction pattern is a fingerprint of the crystal structure, which can be matched with standard patterns from databases like the Powder Diffraction File (PDF). For synthesized potassium borate, the common phase identified is Santite (KB₅O₈·4H₂O), corresponding to PDF card number 01-072-1688.[3][4][6]

Experimental Protocol:

-

Instrument: Powder X-ray Diffractometer.

-

Radiation: Cu-Kα (λ = 1.5406 Å) is commonly used.[6]

-

Sample Preparation: A thin layer of the powdered sample is uniformly spread on a sample holder.

-

Scan Range: Data is typically collected over a 2θ range of 10-90°.[6]

-

Analysis: The obtained pattern is compared with reference patterns for phase identification. Lattice parameters can be refined using appropriate software.

Table 1: Representative XRD Data for Santite (KB₅O₈·4H₂O)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

|---|---|---|---|

| 14.5 | 6.10 | 100 | (111) |

| 26.8 | 3.32 | 85 | (022) |

| 29.2 | 3.05 | 70 | (222) |

| 35.5 | 2.53 | 60 | (400) |

| 43.8 | 2.06 | 50 | (331) |

(Data compiled from representative patterns for Santite)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques used to probe the vibrational modes of molecules. In borates, they are crucial for identifying the coordination of boron atoms, distinguishing between trigonal BO₃ and tetrahedral BO₄ units, which are the fundamental building blocks of the borate structure.[4][7]

Experimental Protocol:

-

FTIR: The sample is typically mixed with KBr powder and pressed into a pellet. The spectrum is recorded in the mid-infrared range (e.g., 400-4000 cm⁻¹).

-

Raman: A small amount of the powder is placed on a microscope slide and analyzed using a Raman spectrometer with a specific laser excitation wavelength.

Table 2: Key Vibrational Band Assignments for Potassium Borate

| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |

|---|---|---|---|

| ~3000-3600 | FTIR | O-H stretching vibrations of water molecules | [8] |

| ~1630-1670 | FTIR | H-O-H bending vibrations of water | [8] |

| ~1300-1500 | FTIR/Raman | B-O asymmetric stretching of BO₃ units | [3] |

| ~900-1100 | FTIR/Raman | B-O asymmetric stretching of BO₄ units | [3][9] |

| ~775-785 | FTIR/Raman | Symmetric stretching of BO₄ tetrahedra | [3] |

| ~600-800 | FTIR/Raman | B-O-B bending vibrations |[8] |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the synthesized material. TGA measures the change in mass as a function of temperature, which is useful for quantifying water loss during dehydration. DSC measures the heat flow into or out of a sample, identifying phase transitions, melting, and decomposition.

For hydrated potassium borates like K₂B₄O₇·4H₂O, dehydration begins around 100 °C but may proceed slowly and not be complete until ~400 °C.[10] Other forms show rapid dehydration events at specific temperatures.[10] The decomposition of boron/potassium nitrate (B79036) mixtures shows exothermic peaks above 500 °C.[11]

Experimental Protocol:

-

Instrument: Simultaneous Thermal Analyzer (TGA/DSC).

-

Sample: A small, accurately weighed amount of the sample (5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[11]

-

Heating Rate: A constant heating rate, such as 5 or 10 °C/min, is applied.[11][12]

-

Temperature Range: The sample is heated from room temperature to a final temperature sufficient to observe all thermal events (e.g., 800-1000 °C).

Table 3: Representative Thermal Analysis Data

| Temperature Range (°C) | Technique | Observation | Compound Form |

|---|---|---|---|

| 100 - 400 | TGA | Gradual mass loss | K₂B₄O₇·4H₂O (Dehydration) |

| ~160 | TGA | Rapid partial dehydration | KBO₂·1.33H₂O |

| ~206 | TGA | Complete dehydration | KBO₂·1.33H₂O |

| > 500 | DSC | Exothermic peak (Decomposition) | B/KNO₃ mixture |

SEM is used to visualize the surface morphology, shape, and size of the synthesized potassium borate particles. Studies show that morphologies can vary, with particle sizes ranging from the sub-micron (~300 nm) to several micrometers (~2-3 µm).[3][4][13] EDX, an analytical technique coupled with SEM, provides elemental analysis, confirming the presence of potassium (K), boron (B), and oxygen (O) and determining their relative abundance.

Experimental Protocol:

-

Sample Preparation: The dry powder sample is mounted on an aluminum stub using double-sided carbon tape. To ensure conductivity for imaging, the sample is typically sputter-coated with a thin layer of a conductive material like gold or carbon.

-

Imaging (SEM): The sample is introduced into the SEM vacuum chamber and scanned with a high-energy electron beam to generate images at various magnifications.

-

Elemental Analysis (EDX): The electron beam is focused on a specific area of interest, and the emitted X-rays are collected and analyzed by the EDX detector to generate an elemental spectrum.

Role in Drug Development

Potassium borate's utility in the pharmaceutical industry stems primarily from its properties as an excellent pH buffering agent.[1][14] The stability, solubility, and ultimately the efficacy of many active pharmaceutical ingredients (APIs) are highly pH-dependent.[1] By maintaining a stable pH, potassium borate helps prevent API degradation, extends shelf-life, and ensures consistent bioavailability.[1] While not a therapeutic agent itself, its role in formulation is critical.[1] Furthermore, boron-containing compounds are being actively explored for their therapeutic potential as anticancer and antimicrobial agents.[1][15]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Thermal Analysis and Stability of Boron/Potassium Nitrate Pyrotechnic Composition at 180 °C [mdpi.com]

- 12. ix-cameras.com [ix-cameras.com]

- 13. Academic Platform - Journal of Engineering and Science » Submission » The Effect of The Reaction Conditions on The Synthesis and Characterization of Potassium Borate from Potassium Chloride [dergipark.org.tr]

- 14. Borates in pharmaceutical use: High-quality for highly regulated industries | U.S. Borax [borax.com]

- 15. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Microwave-Assisted Synthesis of Potassium Borate Santite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of potassium borate (B1201080) santite (KB₅O₈·4H₂O) utilizing microwave irradiation. This modern synthesis technique offers a rapid and efficient alternative to conventional hydrothermal and solid-state methods, yielding high-purity santite with high reaction yields in significantly reduced reaction times. This document outlines the core principles, experimental protocols, and expected outcomes of this novel approach, presenting data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

Potassium borates, a class of boron minerals, are of significant interest due to their unique non-linear optical properties. Santite, a hydrated potassium pentaborate, is a member of this group and has potential applications in various fields. Traditional synthesis methods for metal borates can be time-consuming and may require high temperatures and pressures.[1] Microwave-assisted synthesis has emerged as a promising alternative, leveraging the efficient heating of reactants through microwave irradiation to accelerate reaction rates and improve product characteristics.[2] This guide focuses on the microwave-assisted synthesis of santite using potassium carbonate (K₂CO₃) and boric acid (H₃BO₃) as primary precursors.[1]

The core advantages of microwave synthesis include:

-

Rapid Reaction Times: Reactions that may take hours via conventional heating can often be completed in minutes.

-

High Reaction Yields: The efficient energy transfer often leads to higher product yields.[1]

-

Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to traditional heating methods.

-

Improved Product Purity and Morphology: This method can lead to products with high crystallinity and controlled particle size.

This guide will detail the experimental workflow, present key quantitative data, and provide visualizations to aid in the understanding and application of this synthesis method.

Experimental Protocols

This section details the generalized experimental protocol for the microwave-assisted synthesis of potassium borate santite. The primary precursors for this synthesis are potassium carbonate (K₂CO₃) and boric acid (H₃BO₃).[1]

Materials and Equipment

-

Precursors:

-

Potassium Carbonate (K₂CO₃), analytical grade

-

Boric Acid (H₃BO₃), analytical grade

-

-

Solvent: Deionized water

-

Equipment:

-

Laboratory Microwave Synthesis Reactor (e.g., Milestone microwave extraction system or similar)

-

Reaction vessels suitable for microwave synthesis

-

Magnetic stirrer and stir bars

-

Beakers and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

Drying oven

-

Synthesis Procedure

The synthesis of santite via microwave irradiation is typically carried out in a four-step process where key parameters such as microwave power, reaction time, and the stoichiometric ratio of potassium to boron are optimized.[1]

-

Precursor Preparation:

-

Accurately weigh the desired molar ratios of potassium carbonate and boric acid. The stoichiometric constants (elemental potassium to boron ratios) are a critical parameter to be optimized.[1]

-

Dissolve the precursors in a minimal amount of deionized water in a microwave-safe reaction vessel.

-

Add a magnetic stir bar to the vessel.

-

-

Microwave Irradiation:

-

Place the reaction vessel inside the microwave synthesis reactor.

-

Set the desired microwave power level and reaction time. These parameters are interdependent and crucial for achieving the desired product.[1]

-

Initiate the microwave irradiation program with continuous stirring. The reaction temperature is typically controlled by the microwave power and is a key factor in the synthesis.

-

-

Product Isolation and Purification:

-

After the reaction is complete, carefully remove the reaction vessel from the microwave reactor and allow it to cool to room temperature.

-

The santite product will precipitate out of the solution.

-

Separate the solid product from the solution by vacuum filtration.

-

Wash the collected crystals with a small amount of cold deionized water to remove any unreacted precursors or byproducts.

-

-

Drying and Characterization:

-

Dry the purified product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

-

The final product, potassium borate santite (KB₅O₈·4H₂O), should be a white crystalline powder.

-

Characterize the synthesized material using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Raman Spectroscopy to identify characteristic vibrational bands, and Scanning Electron Microscopy (SEM) to observe the particle morphology and size.[1]

-

Data Presentation

The following tables summarize the quantitative data reported for the synthesis of potassium borate santite, comparing the microwave-assisted method with other techniques like ultrasonic and hydrothermal synthesis.

Table 1: Comparison of Synthesis Methods for Potassium Borate Santite

| Synthesis Method | Precursors | Reaction Time | Reaction Temperature (°C) | Particle Size | Reaction Yield (%) | Reference |

| Microwave Irradiation | K₂CO₃, H₃BO₃ | Minutes | Not specified | 717 nm - 2.63 µm | 65.5 - 69.2 | [3] |

| Ultrasonic Synthesis | Various K and B sources | 2.5 - 15 min | 60 - 90 | 305 nm - 2.03 µm | 76.11 - 99.26 | [3][4] |

| Hydrothermal Synthesis | Various K and B sources | 15 - 120 min | 60 - 90 | 234.94 nm - 3.41 µm | 80 - 99 | [3] |

Table 2: Influence of Precursors on Santite Synthesis (Ultrasonic Method)

| Potassium Source | Boron Source | Reaction Yield (%) |

| K₂CO₃ | H₃BO₃ | 87.20 - 92.12 |

| K₂CO₃ | B₂O₃ | 76.11 - 84.41 |

| KNO₃, NaOH | H₃BO₃ | 84.45 - 98.94 |

| KNO₃, NaOH | B₂O₃ | 91.92 - 97.87 |

| KNO₃, Na₂B₄O₇·10H₂O | H₃BO₃ | 90.15 - 99.07 |

| KNO₃, Na₂B₄O₇·10H₂O | B₂O₃ | 94.46 - 99.26 |

| KNO₃, Na₂B₄O₇·5H₂O | H₃BO₃ | 90.12 - 96.50 |

| KNO₃, Na₂B₄O₇·5H₂O | B₂O₃ | 90.13 - 98.94 |

Data for this table is derived from ultrasonic synthesis studies, which provide a useful comparison for precursor selection in rapid synthesis methods.[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the microwave-assisted synthesis of potassium borate santite and the logical relationship between the key synthesis parameters and the final product characteristics.

Caption: Experimental workflow for microwave-assisted synthesis of santite.

Caption: Relationship between synthesis parameters and product characteristics.

Conclusion

The microwave-assisted synthesis of potassium borate santite represents a significant advancement over traditional methods, offering a rapid, efficient, and high-yield route to this valuable material. By carefully controlling the microwave power, reaction time, and stoichiometry of the precursors (potassium carbonate and boric acid), it is possible to obtain high-purity santite with desirable particle characteristics. This technical guide provides a comprehensive framework for researchers and scientists to develop and optimize the microwave synthesis of potassium borate santite in a laboratory setting. Further research to delineate the precise quantitative relationships between synthesis parameters and product outcomes will continue to enhance the utility of this promising technique.

References

Structural Analysis of Borate Species in Aqueous Potassium Borate Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of borate (B1201080) species in aqueous potassium borate solutions. Borate solutions are integral to various scientific and industrial applications, including their use as buffering agents in pharmaceutical formulations. Understanding the speciation of borate in aqueous environments is critical for controlling solution properties and ensuring product stability and efficacy. This document details the complex equilibria between different borate and polyborate species, outlines the primary analytical techniques for their characterization, and provides detailed experimental protocols.

Borate Speciation in Aqueous Solution

In aqueous solutions, boric acid (B(OH)₃) acts as a weak Lewis acid, accepting a hydroxide (B78521) ion to form the tetrahydroxyborate anion (B(OH)₄⁻). As the concentration of borate and the pH of the solution change, a series of condensation reactions lead to the formation of various polyborate ions. The distribution of these species is dynamic and highly dependent on factors such as pH, total boron concentration, and temperature.

The primary equilibrium is between boric acid and the borate ion:

B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺

At higher concentrations, polyborate species are formed. The most common polyborates include the triborate, tetraborate, and pentaborate ions. The formation of these species is complex and involves a series of interconnected equilibria. For instance, the formation of the triborate ion can be represented as:

3B(OH)₃ ⇌ B₃O₃(OH)₄⁻ + H⁺ + 2H₂O

A simplified representation of the key borate species in equilibrium is illustrated in the diagram below.

Caption: Equilibrium between major borate species in aqueous solution.

Analytical Techniques for Structural Characterization

Several analytical techniques are employed to identify and quantify the different borate species present in a solution. The most prominent methods are Raman Spectroscopy and ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy, often complemented by X-ray Scattering for structural information in concentrated solutions.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of molecules. Each borate and polyborate species has a unique Raman spectrum, allowing for their identification and quantification.

Quantitative Data:

| Borate Species | Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| B(OH)₃ (Boric Acid) | 874 - 880 | Symmetric B-O stretch |

| B(OH)₄⁻ (Borate) | 741 - 747 | Symmetric B-O stretch |

| B₃O₃(OH)₄⁻ (Triborate) | 610 - 615 | Ring breathing mode |

| B₄O₅(OH)₄²⁻ (Tetraborate) | 552 - 563, 938 | Symmetric stretches |

| B₅O₆(OH)₄⁻ (Pentaborate) | 521 - 525 | Ring breathing mode |

Note: Exact peak positions may vary slightly depending on concentration, pH, and temperature.[1][2][3][4][5][6]

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is highly sensitive to the local electronic environment of the boron atom. The chemical shift of the ¹¹B nucleus is indicative of its coordination number (trigonal vs. tetrahedral) and the nature of the surrounding atoms. This makes it an excellent tool for distinguishing between different borate species.

Quantitative Data:

| Borate Species | ¹¹B Chemical Shift (δ, ppm) | Coordination of Boron |

| B(OH)₃ (Boric Acid) | 19 - 20 | Trigonal |

| B(OH)₄⁻ (Borate) | 1.5 - 3.0 | Tetrahedral |

| B₃O₃(OH)₄⁻ (Triborate) | ~13 (trigonal), ~1 (tetrahedral) | Mixed |

| B₄O₅(OH)₄²⁻ (Tetraborate) | ~12 (trigonal), ~1 (tetrahedral) | Mixed |

| B₅O₆(OH)₄⁻ (Pentaborate) | ~1 (tetrahedral) | Tetrahedral |

Note: Chemical shifts are referenced to BF₃·OEt₂. Values can be influenced by solvent, temperature, and pH.[7][8][9][10][11][12][13][14]

Experimental Protocols

A generalized workflow for the structural analysis of a potassium borate solution is presented below.

Caption: Generalized experimental workflow for borate speciation analysis.

Protocol for Raman Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of potassium borate of known concentration in deionized water.

-

Adjust the pH of aliquots to the desired values using dilute HCl or KOH.

-

If quantitative analysis is intended, a suitable internal standard (e.g., sodium perchlorate) can be added.[2][3]

-

Filter the solutions to remove any particulate matter.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[5]

-

Calibrate the spectrometer using a standard reference material (e.g., silicon wafer).

-

Use a suitable sample holder for aqueous solutions, such as a quartz cuvette.

-

-

Data Acquisition:

-

Acquire Raman spectra of the prepared solutions.

-

Set appropriate acquisition parameters, such as laser power, exposure time, and number of accumulations, to achieve a good signal-to-noise ratio.

-

Collect spectra over a relevant spectral range, typically 200-1200 cm⁻¹, to cover the characteristic borate vibrational modes.

-

-

Data Processing:

-

Perform baseline correction and cosmic ray removal on the raw spectra.

-

Normalize the spectra if an internal standard was used.

-

Deconvolute the overlapping Raman bands using appropriate peak fitting functions (e.g., Gaussian, Lorentzian) to determine the area of each peak, which is proportional to the concentration of the corresponding species.[6][15]

-

Protocol for ¹¹B NMR Spectroscopy

-

Sample Preparation:

-

Prepare potassium borate solutions of varying concentrations and pH values in D₂O.

-

Use quartz NMR tubes to avoid background signals from borosilicate glass.[11]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

-

Reference the chemical shifts to an external standard, typically BF₃·OEt₂.

-

-

Data Acquisition:

-

Acquire one-dimensional ¹¹B NMR spectra.

-

Use appropriate acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio, especially for low-concentration species. A relaxation delay of 1-2 seconds is typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation and phase correction to the raw data.

-

Perform baseline correction.

-

Integrate the area of each resonance peak to determine the relative abundance of the different borate species.

-

Protocol for X-ray Scattering

-

Sample Preparation:

-

Prepare highly concentrated and pure potassium borate solutions.

-

The solutions should be free of air bubbles and precipitates.

-

The sample is typically loaded into a thin-walled capillary tube.

-

-

Instrument Setup:

-

Use a small-angle or wide-angle X-ray scattering (SAXS/WAXS) instrument.

-

The instrument should be equipped with a high-intensity X-ray source (e.g., synchrotron radiation) and a 2D detector.

-

-

Data Acquisition:

-

Expose the sample to the X-ray beam and collect the scattering pattern.

-

Also, collect a scattering pattern of the solvent (water) for background subtraction.

-

Acquisition times will vary depending on the sample concentration and instrument brilliance.

-

-

Data Processing:

-

Perform background subtraction by subtracting the scattering pattern of the solvent from that of the sample.

-

Radially average the 2D scattering pattern to obtain a 1D scattering profile of intensity versus the scattering vector (q).

-

Model the scattering data to extract structural information, such as the size and shape of the polyborate ions and inter-ion distances.[16]

-

Conclusion

The structural analysis of borate species in aqueous potassium borate solutions is a multifaceted task that relies on the application of advanced spectroscopic techniques. Raman and ¹¹B NMR spectroscopies are indispensable tools for the identification and quantification of the various borate and polyborate species that exist in a dynamic equilibrium. The experimental protocols outlined in this guide provide a framework for researchers to conduct thorough and accurate analyses. A comprehensive understanding of borate speciation is paramount for the development and control of processes in the pharmaceutical and chemical industries where these solutions are utilized.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Inline analysis of borate and sulfate solutions with Raman spectroscopy | Metrohm [metrohm.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. scilit.com [scilit.com]

- 9. smrl.stanford.edu [smrl.stanford.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Structural analysis of potassium borate solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05331D [pubs.rsc.org]

A Technical Guide to the Theoretical Chemical Composition of Potassium Tetraborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical chemical composition of potassium tetraborate (B1243019), including its anhydrous and hydrated forms. It details the elemental mass percentages and outlines the experimental protocols for empirical verification.

Introduction

Potassium tetraborate is an inorganic compound with the chemical formula K₂B₄O₇. It is also found in a hydrated form, potassium tetraborate tetrahydrate (K₂B₄O₇·4H₂O). This document serves as a technical resource, presenting the theoretical elemental composition of both forms and providing a standardized methodology for their experimental determination.

Theoretical Chemical Composition

The theoretical chemical composition of a compound is derived from its chemical formula and the atomic weights of its constituent elements. This section provides the calculated elemental mass percentages for both anhydrous and hydrated potassium tetraborate.

Anhydrous Potassium Tetraborate (K₂B₄O₇)

Anhydrous potassium tetraborate is composed of potassium, boron, and oxygen.[1][2] Its molecular weight is 233.4 g/mol .[1][2]

Table 1: Theoretical Elemental Composition of Anhydrous Potassium Tetraborate (K₂B₄O₇)

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Molar Mass ( g/mol ) | Mass Percentage (%) |

| Potassium | K | 39.0983 | 2 | 78.1966 | 33.50% |

| Boron | B | 10.811 | 4 | 43.244 | 18.53% |

| Oxygen | O | 15.999 | 7 | 111.993 | 47.98% |

| Total | 233.4336 | 100.00% |

Potassium Tetraborate Tetrahydrate (K₂B₄O₇·4H₂O)

The hydrated form contains four molecules of water of crystallization for each molecule of potassium tetraborate.[3][4] This significantly alters its molecular weight and elemental composition. The molecular weight of potassium tetraborate tetrahydrate is 305.50 g/mol .[4][5][6]

Table 2: Theoretical Elemental Composition of Potassium Tetraborate Tetrahydrate (K₂B₄O₇·4H₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Moles in Formula | Molar Mass ( g/mol ) | Mass Percentage (%) |

| Potassium | K | 39.0983 | 2 | 78.1966 | 25.60% |

| Boron | B | 10.811 | 4 | 43.244 | 14.16% |

| Oxygen | O | 15.999 | 11 | 175.989 | 57.61% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.64% |

| Total | 305.4936 | 100.00% |

Experimental Verification of Elemental Composition

The theoretical composition of potassium tetraborate can be verified experimentally using various analytical techniques. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust and widely used method for the determination of elemental composition.[7] The following protocol is based on the NIOSH 7303 method for the analysis of elements.[5][8][9]

Experimental Protocol: Elemental Analysis by ICP-OES

This protocol outlines the general steps for the determination of potassium and boron in a sample of potassium tetraborate.

3.1.1 Sample Preparation

-

Accurately weigh approximately 0.1 g of the potassium tetraborate sample into a 50 mL volumetric flask.

-

Add approximately 25 mL of deionized water to dissolve the sample.

-

Acidify the solution by adding 1.25 mL of concentrated nitric acid (HNO₃) and 1.25 mL of concentrated hydrochloric acid (HCl).[5][9]

-

Dilute the solution to the 50 mL mark with deionized water.

-

Prepare a series of calibration standards of potassium and boron in a similar acid matrix.

3.1.2 Instrumental Analysis

-

Set up the ICP-OES instrument according to the manufacturer's instructions.

-

Aspirate the blank solution (acid matrix) to establish a baseline.

-

Aspirate the calibration standards in order of increasing concentration to generate a calibration curve.

-

Aspirate the prepared sample solution and record the emission intensities for potassium and boron at their respective wavelengths.

-

Aspirate a check standard after every 10 samples to ensure instrument stability.

3.1.3 Data Analysis

-

Use the calibration curve to determine the concentration of potassium and boron in the sample solution.

-

Calculate the mass of each element in the original sample using the following formula:

Mass of element (g) = Concentration in solution (g/L) * Volume of solution (L)

-

Calculate the mass percentage of each element in the original sample:

Mass % = (Mass of element (g) / Mass of original sample (g)) * 100

-

Compare the experimentally determined mass percentages with the theoretical values.

Logical Workflow

The following diagram illustrates the logical workflow for determining and verifying the chemical composition of potassium tetraborate.

References

- 1. Table 7-2, Analytical Methods for Determining Boron in Environmental Samples - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Potassium tetraborate | B4K2O7 | CID 9816075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. strem.com [strem.com]